
2-(3-Fluorophenyl)pyrazine
Overview
Description
2-(3-Fluorophenyl)pyrazine is a compound that falls under the category of pyrazines . Pyrazines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C10H7FN2 and an average mass of 174.174 Da .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)pyrazine consists of a pyrazine ring attached to a fluorophenyl group . Pyrazine is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The fluorophenyl group is a phenyl ring with a fluorine atom attached.Scientific Research Applications
Antibacterial and Antimicrobial Applications
“2-(3-Fluorophenyl)pyrazine” derivatives have been synthesized and evaluated for their potential antibacterial activities. These compounds have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives have demonstrated superior antibacterial activities comparable to first-line agents like ampicillin .
Pharmaceutical Research
In pharmaceutical research, pyrazine derivatives, including “2-(3-Fluorophenyl)pyrazine”, are explored for their therapeutic potential. They have been found to exhibit a range of biological activities such as antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects. This makes them valuable scaffolds in drug discovery, particularly in the development of new treatments for various diseases .
Material Science
“2-(3-Fluorophenyl)pyrazine” and its derivatives are being investigated for their applications in material science. They are particularly relevant in the development of high-performance OLEDs (Organic Light-Emitting Diodes) due to their high photoluminescence quantum efficiency and ability to emit across the visible spectrum .
Analytical Chemistry
In analytical chemistry, pyrazine derivatives are used as analytical standards and reagents. Their well-defined chemical and physical properties make them suitable for use in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .
Biochemistry Research
The pyrazine nucleus, present in “2-(3-Fluorophenyl)pyrazine”, is a common motif in bioactive molecules. Research in biochemistry focuses on understanding the interaction of these molecules with biological systems, which can lead to the discovery of novel biochemical pathways or therapeutic targets .
Agricultural Chemistry
While direct references to “2-(3-Fluorophenyl)pyrazine” in agricultural applications are limited, pyrazine derivatives are known to play a role in the development of agrochemicals. Their potential antimicrobial properties could be harnessed to protect crops from bacterial and fungal pathogens .
Safety and Hazards
While the specific safety and hazards of 2-(3-Fluorophenyl)pyrazine are not clearly mentioned in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
Pyrrolopyrazine, a related compound to 2-(3-Fluorophenyl)pyrazine, has been identified as an attractive scaffold for drug discovery research . Moreover, a furazano[3,4-b]pyrazine named BAM15 has been found to suppress breast cancer growth and proliferation, indicating potential future directions for the development of pyrazine derivatives in medical applications .
properties
IUPAC Name |
2-(3-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQKKQDFJTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





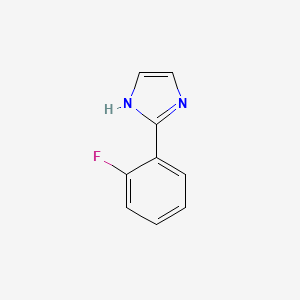
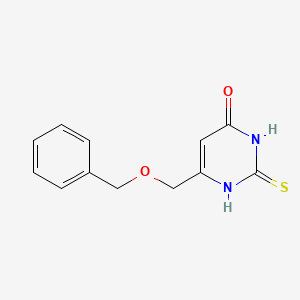
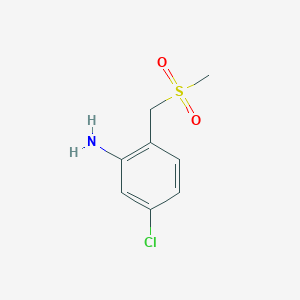

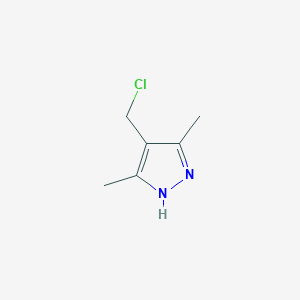
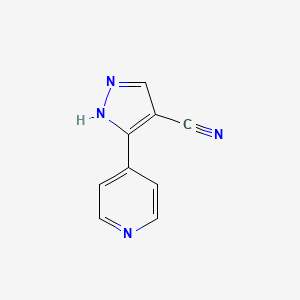

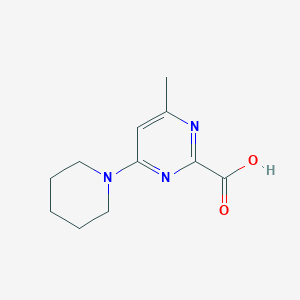
![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)

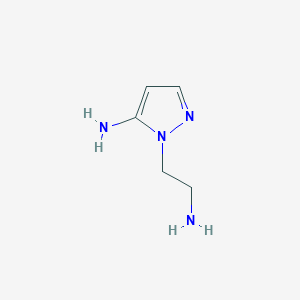
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)